

# The Genesis of Cycloparaffins: A Technical Chronicle of Discovery and Synthesis

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This in-depth technical guide navigates the seminal discoveries and historical synthesis of cycloparaffins, or cycloalkanes. From the initial synthesis of the highly strained cyclopropane to the revolutionary theories that explained the stability of larger rings, this document provides a detailed account for researchers, scientists, and professionals in drug development. It includes meticulously researched experimental protocols from foundational papers, quantitative data on ring strain and conformational energies, and visualizations of key concepts to provide a comprehensive understanding of the origins of this fundamental class of organic compounds.

## The Dawn of Alicyclic Chemistry: The Discovery of Cyclopropane

The history of cycloparaffins begins in 1881 with the Austrian chemist August Freund, who successfully synthesized the first cyclic alkane, cyclopropane.<sup>[1]</sup> Freund's work opened the door to a new class of organic compounds and sparked theoretical inquiries into their structure and stability.

### Freund's Synthesis of Cyclopropane (1881)

Freund produced cyclopropane, which he termed "trimethylen," by treating 1,3-dibromopropane with sodium. This intramolecular Wurtz reaction forged the first synthetic carbon ring.<sup>[1]</sup> While the exact yield from Freund's original experiment is not readily available in modern literature,

the method laid the groundwork for future syntheses. In 1887, Gustavson improved upon this reaction by using zinc instead of sodium.<sup>[2]</sup>

## Experimental Protocol: Freund's Synthesis of Cyclopropane (1881)

Objective: To synthesize cyclopropane via an intramolecular Wurtz reaction.

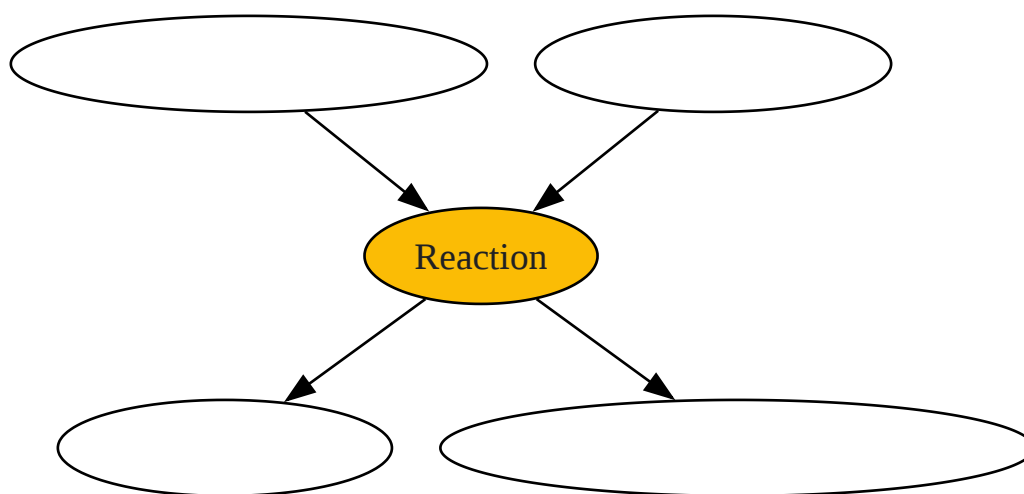
Reactants:

- 1,3-dibromopropane
- Sodium metal

Procedure:

- Based on Freund's 1881 publication, the following is a descriptive protocol:
- 1,3-dibromopropane was reacted with finely divided sodium metal in a suitable solvent (likely a non-reactive ether, though not explicitly detailed in all modern summaries).
- The reaction mixture was heated to initiate the coupling.
- The resulting gaseous product, cyclopropane, was collected and purified.

Reaction:  $\text{Br}-(\text{CH}_2)_3-\text{Br} + 2 \text{Na} \rightarrow \text{C}_3\text{H}_6 + 2 \text{NaBr}$



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## The Enigma of Ring Stability: Baeyer's Strain Theory

The existence of a stable three-membered ring in cyclopropane, with its acute  $60^\circ$  internal angles, posed a significant theoretical challenge. In 1885, the German chemist Adolf von Baeyer proposed his seminal "strain theory" to explain the relative stabilities of cyclic compounds.<sup>[3][4][5]</sup> Baeyer postulated that cycloalkanes are planar and that any deviation of the bond angles from the ideal tetrahedral angle of  $109.5^\circ$  would create "angle strain," destabilizing the molecule.<sup>[3][4][5][6]</sup>

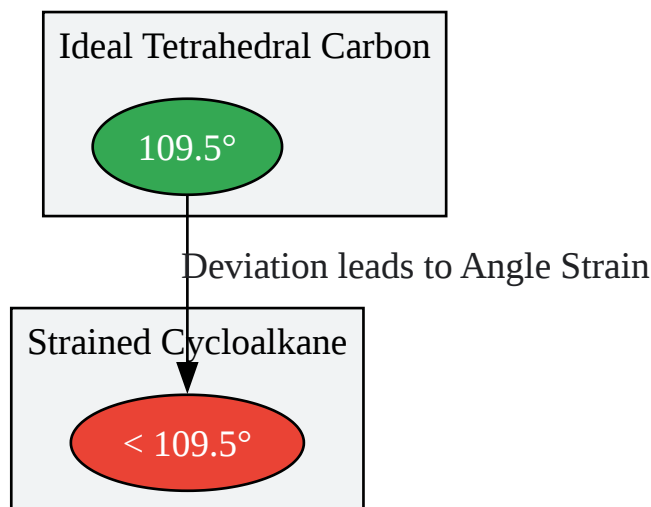
According to Baeyer's calculations, cyclopentane should be the most stable cycloalkane due to its internal angle of  $108^\circ$ , which is very close to the ideal tetrahedral angle.<sup>[4]</sup> He predicted that cyclopropane and cyclobutane would be highly strained and therefore reactive, while cyclohexane and larger rings would also be strained and difficult to synthesize.<sup>[4][5]</sup>

## Quantifying Strain: Angle Strain and Heats of Combustion

Baeyer's theory provided a framework for understanding the reactivity of small rings. The angle strain can be calculated as the deviation from the ideal tetrahedral angle. A more direct experimental measure of ring strain is the heat of combustion per methylene ( $-\text{CH}_2$ ) group. Higher heat of combustion per  $-\text{CH}_2-$  group indicates greater instability.

| Cycloalkane  | Assumed Planar Bond Angle ( $^\circ$ ) | Calculated Angle Strain (per C-C bond) | Heat of Combustion (kcal/mol) | Heat of Combustion per $\text{CH}_2$ (kcal/mol) | Total Strain Energy (kcal/mol) |
|--------------|--|--|-------------------------------|---|--------------------------------|
| Cyclopropane | 60                                     | +24°44'                                | 499.8                         | 166.6   | 27.6                           |
| Cyclobutane  | 90                                     | +9°44'                                 | 655.9                         | 164.0   | 26.4                           |
| Cyclopentane | 108                                    | +0°44'                                 | 793.5                         | 158.7   | 6.5                            |
| Cyclohexane  | 120                                    | -5°16'                                 | 944.5                         | 157.4   | 0                              |

Data compiled from multiple sources. The strain energy is calculated relative to a strain-free -CH<sub>2</sub>- group value of approximately 157.4 kcal/mol derived from long-chain alkanes.[7][8][9][10]



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## Beyond Flat Rings: The Sachse-Mohr Theory of Strainless Rings

Baeyer's assumption that all cycloalkanes are planar was a critical flaw in his theory, particularly for larger rings.[11] In 1890, Hermann Sachse proposed that rings with six or more carbons could exist in non-planar, puckered conformations to relieve angle strain.[12][13][14] He specifically described two non-planar forms for cyclohexane: a rigid "symmetrical" form (the chair) and a flexible "unsymmetrical" form (the boat).[7][12]

Sachse's ideas, expressed in the language of mathematics, were largely ignored by the chemical community at the time.[7] It wasn't until 1918 that Ernst Mohr, using the then-new technique of X-ray crystallography to study the structure of diamond, provided convincing evidence for Sachse's puckered conformations.[7][13] This led to the acceptance of the Sachse-Mohr theory of "strainless rings."[14]

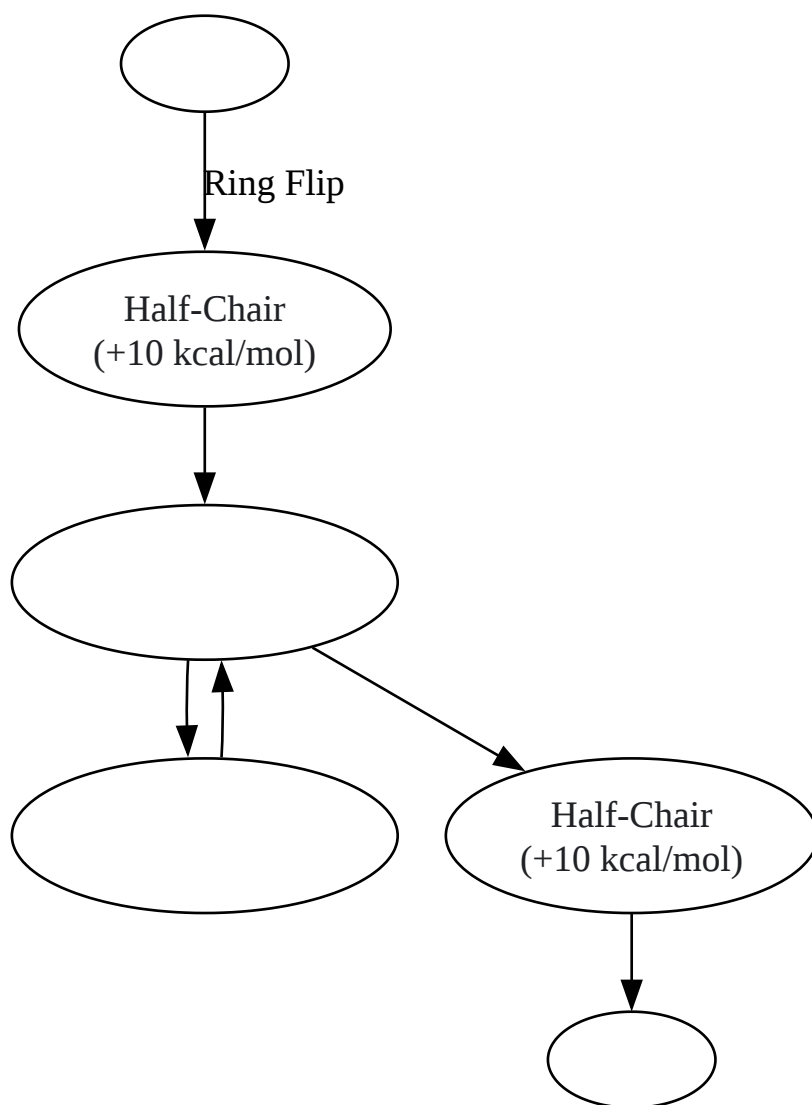
## The Conformational Landscape of Cyclohexane

The chair conformation of cyclohexane is the most stable, with all bond angles close to the ideal tetrahedral angle and all hydrogen atoms staggered, minimizing torsional strain. The boat

conformation is less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed hydrogens.<sup>[9][15]</sup> A more stable, flexible intermediate between the boat and chair is the "twist-boat" conformation.<sup>[8][10]</sup>

| Conformation                  | Relative Energy (kcal/mol) |
|-------------------------------|----------------------------|
| Chair                         | 0                          |
| Twist-Boat                    | 5.5                        |
| Boat                          | 6.9                        |
| Half-Chair (Transition State) | 10                         |

Energy values are relative to the chair conformation.<sup>[2][8]</sup>



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## The Synthesis of Larger Rings: Expanding the Cycloparaffin Family

Following the synthesis of cyclopropane, chemists turned their attention to creating larger rings. William Henry Perkin Jr., son of the famous dye chemist, made significant contributions to this area.

### The First Synthesis of a Cyclobutane Derivative (Perkin Jr., 1883)

William Henry Perkin Jr. is credited with the first synthesis of a cyclobutane derivative in 1883. His work involved the reaction of the sodium salt of ethyl acetoacetate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation.

## Experimental Protocol: Perkin Jr.'s Synthesis of a Cyclobutane Derivative (1883)

Objective: To synthesize a cyclobutane derivative.

Reactants:

- Ethyl acetoacetate
- Sodium ethoxide
- 1,3-dibromopropane
- Aqueous potassium hydroxide
- Hydrochloric acid

Procedure:

- ◦ Ethyl acetoacetate was treated with sodium ethoxide in ethanol to form the sodium salt.
- ◦ 1,3-dibromopropane was added to the solution of the sodium salt, leading to a cyclization reaction.
- ◦ The resulting cyclic ester was hydrolyzed with aqueous potassium hydroxide.
- ◦ The reaction mixture was then acidified with hydrochloric acid and heated to induce decarboxylation, yielding the cyclobutane derivative.

## The Synthesis of Cyclopentane (Wislicenus, 1893)

Johannes Wislicenus reported the synthesis of cyclopentane in 1893.<sup>[13]</sup> His method involved the dry distillation of calcium adipate to form cyclopentanone, which was then reduced to cyclopentane.<sup>[13]</sup>

## Experimental Protocol: Wislicenus's Synthesis of Cyclopentane (1893)

Objective: To synthesize cyclopentane from calcium adipate.

Reactants:

- Adipic acid
- Calcium hydroxide
- Zinc dust

Procedure:

- ◦ Adipic acid was neutralized with calcium hydroxide to form calcium adipate.
- ◦ The calcium adipate was then subjected to dry distillation, yielding cyclopentanone.
- ◦ The resulting cyclopentanone was reduced to cyclopentane using a reducing agent such as zinc dust.

## The Synthesis of Cyclohexane (Perkin Jr.)

William Henry Perkin Jr. also contributed to the synthesis of six-membered rings. One of his methods involved the cyclization of 1,6-dibromohexane.

## Experimental Protocol: Perkin Jr.'s Synthesis of Cyclohexane

Objective: To synthesize cyclohexane from a long-chain dihalide.

Reactants:

- 1,6-dibromohexane
- Sodium



#### Procedure:

- This synthesis follows the same principles as Freund's cyclopropane synthesis but with a longer starting material.
- 1,6-dibromohexane was reacted with sodium in a suitable solvent.
- The intramolecular Wurtz reaction resulted in the formation of the six-membered cyclohexane ring.

This guide provides a foundational overview of the discovery and early synthesis of cycloparaffins. The pioneering work of these early chemists not only established the existence of cyclic alkanes but also laid the theoretical and practical groundwork for the vast and complex field of alicyclic chemistry that is indispensable in modern drug discovery and development.

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